Cas no 114066-51-2 (Cholesta-8,24-dien-23-one,3-[[O-2-(acetylamino)-2-deoxy-b-D-galactopyranosyl-(1®4)-O-[O-b-D-xylopyranosyl-(1®6)-2-(acetylamino)-2-deoxy-b-D-glucopyranosyl-(1®2)]-b-D-xylopyranosyl]oxy]-4,4-dimethyl-, (3b,5a)- (9CI))
![Cholesta-8,24-dien-23-one,3-[[O-2-(acetylamino)-2-deoxy-b-D-galactopyranosyl-(1®4)-O-[O-b-D-xylopyranosyl-(1®6)-2-(acetylamino)-2-deoxy-b-D-glucopyranosyl-(1®2)]-b-D-xylopyranosyl]oxy]-4,4-dimethyl-, (3b,5a)- (9CI) structure](https://de.kuujia.com/scimg/cas/114066-51-2x500.png)
114066-51-2 structure
Produktname:Cholesta-8,24-dien-23-one,3-[[O-2-(acetylamino)-2-deoxy-b-D-galactopyranosyl-(1®4)-O-[O-b-D-xylopyranosyl-(1®6)-2-(acetylamino)-2-deoxy-b-D-glucopyranosyl-(1®2)]-b-D-xylopyranosyl]oxy]-4,4-dimethyl-, (3b,5a)- (9CI)
Cholesta-8,24-dien-23-one,3-[[O-2-(acetylamino)-2-deoxy-b-D-galactopyranosyl-(1®4)-O-[O-b-D-xylopyranosyl-(1®6)-2-(acetylamino)-2-deoxy-b-D-glucopyranosyl-(1®2)]-b-D-xylopyranosyl]oxy]-4,4-dimethyl-, (3b,5a)- (9CI) Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- SARASINOSIDE
- sarasinoside C1
- 2)]-b-D-xylopyranosyl]oxy]-4,4-dimethyl-, (3b,5a)- (9CI)
- 4,4-dimethyl-23-oxocholesta-8,24-dien-3-yl 2-(acetylamino)-2-deoxyhexopyranosyl-(1->4)-[pentopyranosyl-(1->6)-2-(acetylamino)-2-deoxyhexopyranosyl-(1->2)]pentopyranoside
- 6)-2-(acetylamino)-2-deoxy-b-D-glucopyranosyl-(1®
- Cholesta-8,24-dien-23-one, 3-((O-2-(acetylamino)-2-deoxy-beta-D-galactopyranosyl-(1-4)-O-(O-beta-D-xylopyranosyl-(1-6)-2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl-(1-2))-beta-D-xylopyranosyl)oxy)-4,4-dimethyl-, (3beta,5alpha)-
- Sarasinoside-C1
- 114066-51-2
- N-[2-[5-[3-acetamido-4,5-dihydroxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxan-2-yl]oxy-4-hydroxy-6-[[4,4,10,13-tetramethyl-17-(6-methyl-4-oxohept-5-en-2-yl)-1,2,3,5,6,7,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
- Cholesta-8,24-dien-23-one,3-[[O-2-(acetylamino)-2-deoxy-b-D-galactopyranosyl-(1®4)-O-[O-b-D-xylopyranosyl-(1®6)-2-(acetylamino)-2-deoxy-b-D-glucopyranosyl-(1®2)]-b-D-xylopyranosyl]oxy]-4,4-dimethyl-, (3b,5a)- (9CI)
-
- Inchi: InChI=1S/C22H30O2/c1-5-21(23)13-15-7-8-16-17(19(15,3)14-21)9-11-20(4)18(16)10-12-22(20,24)6-2/h1-2,15-18,23-24H,7-14H2,3-4H3/t15-,16+,17-,18-,19-,20-,21+,22-/m0/s1
- InChI-Schlüssel: HUUUMTTWAPMBMU-ZBJWQKIUSA-N
- Lächelt: C#C[C@]1(C[C@H]2[C@]([C@H]3CC[C@@]4([C@](CC[C@H]4[C@@H]3CC2)(O)C#C)C)(C)C1)O
Berechnete Eigenschaften
- Genaue Masse: 1096.59324
- Monoisotopenmasse: 1096.593
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 11
- Anzahl der Akzeptoren für Wasserstoffbindungen: 20
- Schwere Atomanzahl: 77
- Anzahl drehbarer Bindungen: 16
- Komplexität: 2160
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 25
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 331A^2
- XLogP3: 0.2
Experimentelle Eigenschaften
- Farbe/Form: Solid powder
- Dichte: 1.37
- Siedepunkt: 1202.4°Cat760mmHg
- Flammpunkt: 681°C
- Brechungsindex: 1.605
- PSA: 331.18
Cholesta-8,24-dien-23-one,3-[[O-2-(acetylamino)-2-deoxy-b-D-galactopyranosyl-(1®4)-O-[O-b-D-xylopyranosyl-(1®6)-2-(acetylamino)-2-deoxy-b-D-glucopyranosyl-(1®2)]-b-D-xylopyranosyl]oxy]-4,4-dimethyl-, (3b,5a)- (9CI) Sicherheitsinformationen
- Signalwort:Warning
- Lagerzustand:Dry, dark and store at 0-4℃ for short term (days to weeks) or -20℃ for long term (Store correctly 2-3years).
Cholesta-8,24-dien-23-one,3-[[O-2-(acetylamino)-2-deoxy-b-D-galactopyranosyl-(1®4)-O-[O-b-D-xylopyranosyl-(1®6)-2-(acetylamino)-2-deoxy-b-D-glucopyranosyl-(1®2)]-b-D-xylopyranosyl]oxy]-4,4-dimethyl-, (3b,5a)- (9CI) Verwandte Literatur
-
2. CdTequantum dot functionalized silica nanosphere labels for ultrasensitive detection of biomarker†Liyuan Chen,Chengliang Chen,Ruina Li,Ying Li,Songqin Liu Chem. Commun., 2009, 2670-2672
-
María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
114066-51-2 (Cholesta-8,24-dien-23-one,3-[[O-2-(acetylamino)-2-deoxy-b-D-galactopyranosyl-(1®4)-O-[O-b-D-xylopyranosyl-(1®6)-2-(acetylamino)-2-deoxy-b-D-glucopyranosyl-(1®2)]-b-D-xylopyranosyl]oxy]-4,4-dimethyl-, (3b,5a)- (9CI)) Verwandte Produkte
- 17356-19-3(1-ethynylcyclopentan-1-ol)
- 78-27-3(1-ethynylcyclohexan-1-ol)
- 130801-37-5(5-(2-chlorophenyl)pyrimidine-2,4-diamine)
- 1627749-02-3((S)-1-Boc-2-methyl-5-oxopiperazine)
- 858859-67-3(2-(3,5-di-tert-butylphenyl)ethanol)
- 14979-39-6(4-Methyl-3-heptanol)
- 893275-22-4(1-3-(benzenesulfonyl)-1,2,3triazolo1,5-aquinazolin-5-yl-4-(5-chloro-2-methylphenyl)piperazine)
- 843656-64-4(Methyl 3-amino-3,4-dihydro-2h-1-benzopyran-5-carboxylate)
- 893913-50-3(2-{1-(4-chlorophenyl)-1H-pyrazolo3,4-dpyrimidin-4-ylsulfanyl}-N-3-(trifluoromethyl)phenylacetamide)
- 2229565-68-6(2-{5-chlorothieno3,2-bpyridin-2-yl}ethanimidamide)
Empfohlene Lieferanten
Heyuan Broad Spectrum Biotechnology Co., Ltd
Gold Mitglied
CN Lieferant
Reagenz

Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Mitglied
CN Lieferant
Reagenz

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Mitglied
CN Lieferant
Reagenz

Shanghai Jinhuan Chemical CO., LTD.
Gold Mitglied
CN Lieferant
Großmenge

Hubei Tianan Hongtai Biotechnology Co.,Ltd
Gold Mitglied
CN Lieferant
Großmenge
